3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Beschreibung
3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by a methyl group at position 3 of the triazole ring and a 3-phenylpropylamine substituent at position 7 of the pyrimidine core. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases and receptors .
Eigenschaften
IUPAC Name |
3-methyl-N-(3-phenylpropyl)triazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6/c1-20-14-12(18-19-20)13(16-10-17-14)15-9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCSZSYZXFGSKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NCCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-phenylpropylamine with 3-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-7-amine in the presence of a suitable catalyst . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity .
Analyse Chemischer Reaktionen
3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Reactivity
The chemical structure of 3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine includes a triazole ring fused to a pyrimidine system. The presence of nitrogen atoms in these rings enhances the compound's reactivity. Key reactions include:
- Substitution Reactions : The compound can undergo electrophilic substitution at the 7-position of the triazolo-pyrimidine framework, allowing for the introduction of various functional groups that may enhance biological activity.
- Cycloaddition Reactions : The triazole moiety is reactive towards cycloaddition reactions, which can lead to the formation of new derivatives with potentially improved properties.
Biological Activities
Research indicates that this compound possesses notable biological activities:
Anticancer Activity
The compound has been identified as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. Inhibition of LSD1 affects gene expression and cell migration processes. Studies have shown that treatment with this compound significantly reduces the migratory capacity of cancer cells, suggesting its potential utility in cancer therapy .
Therapeutic Applications
The primary applications of this compound lie in medicinal chemistry:
- Cancer Treatment : Due to its role as an LSD1 inhibitor, it is being explored as a therapeutic candidate for various cancers associated with epigenetic dysregulation.
- Potential for Other Diseases : Beyond cancer, derivatives of this compound may target other biological pathways related to diseases influenced by epigenetic changes .
Summary Table of Biological Activities
Wirkmechanismus
The mechanism of action of 3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anticancer effects. The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Triazolopyrimidine derivatives vary primarily in their substituents at positions 3, 5, and 7. Below is a comparative analysis of key analogs:
Physical Properties
- Melting Points :
- Molecular Weight and Lipophilicity :
- Target compound: Estimated MW ~309.4 g/mol; logP ~3.5 (calculated using fragment-based methods).
- Piperazine derivatives (e.g., ) have lower logP (~2.0) due to polar amines.
Biologische Aktivität
The compound 3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a member of the triazolo-pyrimidine class, known for its diverse biological activities and potential therapeutic applications. This compound is characterized by a triazole ring fused to a pyrimidine structure, featuring a methyl group and a phenylpropyl side chain that contribute to its unique properties. The presence of nitrogen atoms in the triazole and pyrimidine rings enhances its reactivity and interaction with biological targets.
The primary mechanism of action for This compound involves the inhibition of lysine-specific demethylase 1 (LSD1) . LSD1 plays a crucial role in epigenetic regulation through lysine methylation, affecting cellular processes such as gene expression and cell migration. Inhibition of LSD1 by this compound has been linked to significant reductions in the migratory capacity of cancer cells, indicating its potential utility in cancer therapy .
Biological Activity
Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. The following table summarizes some key findings regarding its biological activity:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 0.38 | Induces apoptosis via intrinsic pathway |
| A549 | 0.43 | Significant antiproliferative activity |
| MDA-MB-231 | 0.43 | Reduced activity compared to HeLa |
| HT-29 | 0.30 | Comparable potency to established drugs |
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%, demonstrating the compound's efficacy across different cancer types .
Case Studies
In vivo studies using zebrafish models have shown that treatment with This compound can effectively reduce tumor mass without exhibiting toxic effects on the host organism. This highlights the therapeutic potential of this compound in cancer treatment .
Structure-Activity Relationship (SAR)
The structural features of This compound are crucial for its biological activity. The following aspects are noteworthy:
- The triazole moiety allows for various substitution reactions that can enhance biological activity.
- The phenylpropyl side chain contributes to selective binding to LSD1 over other enzymes.
- Structural modifications at the 7-position have been shown to influence binding affinity and selectivity significantly .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with This compound , which also exhibit varying degrees of biological activity:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-(propylthio)-N-(phenylmethyl)-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | Structure | Inhibitor of various kinases |
| 6-(benzylthio)-N-(cyclopropylmethyl)-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | Structure | Anticancer properties |
| 4-(morpholinopropyl)-N-(benzyl)-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | Structure | Potential anti-inflammatory effects |
This comparative analysis highlights how variations in side chains and substituents can affect the biological profile of triazolo-pyrimidine derivatives .
Q & A
(Basic) What are the optimal synthetic routes and purification techniques for this compound?
The synthesis involves multi-step reactions starting with triazolo-pyrimidine precursors. Key steps include:
- Alkylation and coupling reactions to introduce the 3-phenylpropyl substituent, requiring precise pH control (pH 7–9) and temperatures of 60–80°C to minimize side products .
- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) to achieve >95% purity .
- Critical parameters : Solvent polarity (e.g., DMF for solubility) and inert atmospheres (N₂) to prevent oxidation of reactive intermediates .
(Advanced) How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
Discrepancies often arise from pharmacokinetic factors or off-target effects. Methodological solutions include:
- Pharmacokinetic profiling : Measure plasma stability, metabolic half-life (e.g., liver microsome assays), and blood-brain barrier permeability to identify bioavailability limitations .
- Target engagement assays : Use bioluminescence resonance energy transfer (BRET) or fluorescence polarization to confirm receptor binding in vivo .
- Dose-response correlation : Compare in vitro IC₅₀ values with in vivo effective doses, adjusting for protein binding and tissue distribution .
(Basic) Which spectroscopic techniques are most effective for confirming structure and purity?
- ¹H/¹³C NMR : Assign peaks for the triazole (δ 8.2–8.5 ppm) and pyrimidine (δ 6.8–7.1 ppm) protons, with methyl groups at δ 2.1–2.4 ppm .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 324.15 (theoretical) with <2 ppm error .
- HPLC-PDA : Monitor purity (>98%) using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
(Advanced) What experimental design considerations are critical for assessing adenosine receptor binding affinity?
- Competitive binding assays : Use radiolabeled antagonists (e.g., [³H]ZM241385) and HEK293 cells expressing recombinant A₂A receptors. Include:
- Negative controls (untransfected cells) to exclude nonspecific binding .
- Saturation curves to calculate Kd and Bmax .
- Functional assays : Measure cAMP inhibition (ELISA) to determine inverse agonist activity .
- Structure-guided mutagenesis : Identify key receptor residues (e.g., His264, Glu169) for binding validation via alanine scanning .
(Basic) What structural features influence stability under varying pH conditions?
- pH-sensitive groups :
- The triazole ring (pKa ~4.5) protonates in acidic media, reducing solubility.
- The phenylpropyl chain enhances lipophilicity, stabilizing the compound in neutral-to-basic conditions (pH 7–9) .
- Degradation pathways : Hydrolysis of the pyrimidine ring occurs below pH 3, monitored via UPLC-MS .
(Advanced) How can SAR studies optimize enzyme inhibitory effects?
Systematic approaches include:
-
Substituent variation :
Substituent Position Modification Impact on IC₅₀ (nM) 3-Methyl Replacement with ethyl ↓ 2-fold activity N-Phenylpropyl Branching (e.g., isopropyl) ↑ selectivity for A₂A over A₁ receptors -
Scaffold hopping : Replace triazole with imidazole to assess steric effects on binding pockets .
-
Free-energy perturbation (FEP) simulations : Predict binding affinities of virtual analogs .
(Basic) What solvents and conditions are optimal for synthesizing triazolo[4,5-d]pyrimidine derivatives?
- Solvents : Polar aprotic solvents (DMF, DMSO) for coupling reactions; dichloromethane for SN2 substitutions .
- Catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura cross-couplings (80°C, 12 hr) .
- Workup : Aqueous extraction (NaHCO₃) to remove acidic byproducts .
(Advanced) What strategies address cytotoxicity discrepancies across cell lines?
- Mechanistic profiling :
- RNA-seq to identify differentially expressed genes in sensitive vs. resistant lines .
- Mitochondrial toxicity assays (Seahorse analyzer) to rule out off-target effects .
- Coculture models : Test compound efficacy in stromal cell-containing 3D cultures to mimic in vivo microenvironments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
